![molecular formula C11H10O2 B179598 3,5-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 16817-34-8](/img/structure/B179598.png)
3,5-Dimethyl-1-benzofuran-2-carbaldehyde
Overview
Description
3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound appears as a light yellow crystalline solid .
Molecular Structure Analysis
The InChI code for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3
. This indicates that the molecule consists of a benzofuran ring substituted with two methyl groups and a carbaldehyde group .
Physical And Chemical Properties Analysis
3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a light yellow crystalline solid . It should be stored at temperatures between 0-8°C .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthesis of Anticancer Compounds
A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which can be synthesized using microwave-assisted synthesis (MWI), have been evaluated for their anticancer activity against human ovarian cancer cell lines .
Organic Synthesis Intermediate
2-Benzofurancarboxaldehyde has been used in the preparation of various compounds such as (E)-3-(benzofuran-2′-ylmethylidene)-1-methyl-2-indolinone and 1-(benzofuran-2-yl)methanol . Although this is not the exact compound you asked about, it suggests that “3,5-Dimethyl-1-benzofuran-2-carbaldehyde” could also serve as an intermediate in organic synthesis.
Total Synthesis of Natural Products
Benzofuran rings are key components in the total synthesis of natural products. The synthesis often involves copper-mediated and palladium-catalyzed coupling reactions .
Inhibition of Hypoxia-Inducible Factor Pathway
Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in tumor protein (p53) carcinogenesis .
Future Directions
properties
IUPAC Name |
3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIPIMZOCMOZOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390238 | |
Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-benzofuran-2-carbaldehyde | |
CAS RN |
16817-34-8 | |
Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.